molecular formula C19H25N3O5 B2445595 N-(2,4-dimethoxyphenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 941905-16-4

N-(2,4-dimethoxyphenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No. B2445595
CAS RN: 941905-16-4
M. Wt: 375.425
InChI Key: SJLWCZZMKLYSKI-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a useful research compound. Its molecular formula is C19H25N3O5 and its molecular weight is 375.425. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Diversity and Synthetic Applications

Research into the molecular diversity of reactions involving compounds similar to N-(2,4-dimethoxyphenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has led to the development of novel synthetic methodologies. For instance, the triphenylphosphine-promoted reaction of electron-deficient alkynes with arylidene Meldrum acid has afforded various disubstituted diazaspirodecenes, showcasing high yields and diastereoselectivity. Such reactions underline the potential for synthesizing complex molecules with spirocyclic and diaza structures, relevant in medicinal chemistry and material science (Han et al., 2020).

Anticonvulsant Activity Evaluation

Derivatives structurally related to N-(2,4-dimethoxyphenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide have been synthesized and evaluated for their anticonvulsant activity. These studies often involve the determination of compounds' affinity to GABAergic biotargets and their efficacy in various seizure models. While some synthesized compounds have shown potential, further research is necessary to establish their clinical relevance (El Kayal et al., 2022).

Antibacterial, Antifungal, and Anticancer Studies

Compounds with acetamide structures have been synthesized and characterized for their potential antibacterial, antifungal, and anticancer activities. Research in this area is crucial for developing new therapeutic agents, especially in the fight against drug-resistant strains of bacteria and cancer cells. The exploration of metal complexes with acetamide ligands has shown promising results, indicating a path forward for the creation of new drugs with enhanced efficacy (Muruganandam et al., 2013).

Gabapentin-Base Synthesis and Biological Activity

The Ugi reaction involving gabapentin and other precursors has led to the synthesis of novel N-cyclohexyl and N-(tert-butyl) derivatives, showing the utility of incorporating diazaspirodecanyl structures in drug design. Theoretical studies accompanying these syntheses have helped understand the intramolecular interactions affecting biological activity, highlighting the compound's potential in pharmaceutical research (Amirani Poor et al., 2018).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5/c1-21-18(25)22(17(24)19(21)9-5-4-6-10-19)12-16(23)20-14-8-7-13(26-2)11-15(14)27-3/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLWCZZMKLYSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dimethoxyphenyl)-2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-YL}acetamide

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